molecular formula C15H18N2O6S2 B2668170 3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 2034276-13-4

3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2668170
CAS RN: 2034276-13-4
M. Wt: 386.44
InChI Key: POYZOKTXLOLBBC-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for the treatment of human diseases . Thiazolidine-2,4-dione is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position, along with two carbonyl functional groups at the 2 and 4 positions .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Thiazolidine derivatives can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry .


Molecular Structure Analysis

The structure of pyrrolidine is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . Thiazolidine-2,4-dione has a five-membered ring structure with sulfur and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and thiazolidine-2,4-dione are diverse and depend on the functional groups attached to these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and thiazolidine-2,4-dione derivatives depend on their specific structures and substituents .

Scientific Research Applications

Synthesis and Catalysis

  • The development of novel ionic liquids, such as sulfonic acid functionalized pyridinium chloride, has been explored for the efficient, homogeneous, and reusable catalysis in the solvent-free synthesis of heterocyclic compounds, including thiazolidine-2,4-dione derivatives. These catalytic processes are crucial for creating bioactive molecules and pharmaceuticals with improved efficacy and reduced environmental impact (Moosavi‐Zare et al., 2013).

Biological Activity

  • Thiazolidine-2,4-dione derivatives have shown significant antiproliferative activity against various human cancer cell lines, highlighting their potential in developing new anticancer agents. The structure-activity relationship studies of these compounds provide insights into designing more potent and selective therapeutic molecules (Chandrappa et al., 2008).
  • Some thiazolidine-2,4-dione compounds have been evaluated as oral antihyperglycemic agents in animal models, demonstrating potential applications in treating diabetes through modulation of glucose and insulin levels. These findings contribute to the development of new diabetes medications with improved safety and efficacy profiles (Wrobel et al., 1998).

Material Science

  • The synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties showcases applications in creating materials with unique properties such as low dielectric constants, high thermal stability, and excellent solubility in organic solvents. These materials are of interest in electronics and aerospace industries for their potential to improve the performance and longevity of devices and components (Liu et al., 2013).

Mechanism of Action

The mechanism of action of pyrrolidine and thiazolidine-2,4-dione derivatives can vary widely depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards associated with pyrrolidine and thiazolidine-2,4-dione derivatives would depend on the specific compound and its biological activity .

Future Directions

Future research in this area could focus on the design of new pyrrolidine and thiazolidine-2,4-dione compounds with different biological profiles .

properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S2/c1-22-12-4-3-11(7-13(12)23-2)25(20,21)16-6-5-10(8-16)17-14(18)9-24-15(17)19/h3-4,7,10H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYZOKTXLOLBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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